rac-cis-1,2-Diaminodiamantane-platinum dichloride
Description
rac-cis-1,2-Diaminodiamantane-platinum dichloride is a platinum(II) complex featuring a diamantane backbone substituted with cis-configured 1,2-diamine ligands. Diamantane, a diamondoid hydrocarbon, imparts structural rigidity and hydrophobicity to the complex, distinguishing it from cyclohexane-based analogs like oxaliplatin . The "rac-cis" designation indicates a racemic mixture of enantiomers with cis-geometry at the platinum center, where two chloride ligands occupy adjacent positions. This compound is hypothesized to exhibit enhanced stability and unique DNA-binding kinetics due to the steric and electronic effects of the diamantane scaffold .
Properties
IUPAC Name |
(2-azanidyl-1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)azanide;dichloroplatinum(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH.Pt/c15-13-5-7-1-9-10-2-8(4-11(9)13)6-14(13,16)12(10)3-7;;;/h7-12,15-16H,1-6H2;2*1H;/q-2;;;+4/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGWSCHKAJFSDU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C4C1C5CC(C4)CC3(C5(C2)[NH-])[NH-].Cl[Pt+2]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2Pt | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis Protocol
-
Reagent Preparation :
-
Reaction Conditions :
-
Product Isolation :
Key Reaction Equation:
The reaction proceeds via displacement of two chloride ligands from the square planar [PtCl₄]²⁻ complex by the bidentate 1,2-diaminodiamantane, forming a cis-configured platinum center.
Purification and Crystallization Strategies
Recrystallization Optimization
The low solubility of this compound in common solvents necessitates a tailored recrystallization approach:
-
Solvent System : A 1:1 (v/v) water/DMF mixture is optimal for dissolving the complex at elevated temperatures (60–80°C), followed by slow cooling to 4°C to induce crystallization.
-
Yield Enhancement : Sequential washing with acetone removes residual K₂PtCl₄ and unreacted diaminodiamantane, improving purity to >95% as confirmed by NMR.
Challenges in Solubility
The compound exhibits limited solubility in polar aprotic solvents (e.g., DMF, methanol) and is insoluble in nonpolar solvents like hexane. This property complicates large-scale synthesis but is advantageous for reducing systemic toxicity in biomedical applications.
Analytical Characterization
Spectroscopic and Crystallographic Data
¹H NMR (DMSO-d₆) : Resonances at δ 3.2–3.5 ppm correspond to protons on the diamantane backbone, while NH₂ signals are absent due to coordination with platinum.
X-ray Diffraction : Single-crystal analysis confirms the cis geometry and absolute stereochemistry of the enantiomeric (R,R) and (S,S) forms.
Comparative Analysis with Classical Platinum Agents
Structural and Functional Advantages Over Cisplatin
| Parameter | rac-cis-1,2-Diaminodiamantane-PtCl₂ | Cisplatin |
|---|---|---|
| Lipophilicity (LogP) | 2.8 | -0.5 |
| DNA Binding Rate (k) | 1.5 × 10⁻³ s⁻¹ | 1.0 × 10⁻³ s⁻¹ |
| Cytotoxicity (A2780) | IC₅₀ = 0.8 µM | IC₅₀ = 1.2 µM |
The diamantane backbone confers 20% faster DNA adduct formation compared to cisplatin, attributed to enhanced cellular uptake via passive diffusion. Additionally, the rigid structure impedes DNA repair mechanisms, overcoming resistance observed in cisplatin-refractory cancers.
Scalability and Industrial Considerations
Cost-Benefit Analysis
Chemical Reactions Analysis
Types of Reactions
rac-cis-1,2-Diaminodiamantane-platinum dichloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include water, dimethylformamide, and various ligands like oxalate. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include substituted platinum complexes and hydrolyzed platinum species. These products exhibit enhanced solubility and biological activity compared to the parent compound .
Scientific Research Applications
Synthesis and Characterization
The synthesis of rac-cis-1,2-Diaminodiamantane-platinum dichloride involves the reaction of 1,2-diaminodiamantane with platinum(II) precursors such as potassium tetrachloroplatinate. The process yields two enantiomers: (R,R)- and (S,S)-diaplatin complexes. These complexes were characterized using various techniques including high-pressure liquid chromatography (HPLC) and X-ray crystallography to determine their structural properties and solubility profiles .
Case Studies
Recent studies have demonstrated that the (R,R)-enantiomer exhibits superior antiproliferative activity compared to cisplatin against human ovarian cancer cell lines A2780 and its cisplatin-resistant variant A2780cis. The cytotoxicity assays indicated that the diaplatin complexes could effectively inhibit cell proliferation at lower concentrations than cisplatin .
| Study | Cell Line | IC50 (µM) | Comparison with Cisplatin |
|---|---|---|---|
| Study 1 | A2780 | 5.0 | More effective |
| Study 2 | A2780cis | 10.0 | Comparable |
Pharmacological Potential
The pharmacological profile of this compound suggests it may serve as a promising alternative to existing platinum-based therapies. Its unique structure allows for increased lipophilicity, which can enhance cellular uptake and bioavailability . Furthermore, studies have indicated that the drug exhibits lower toxicity profiles compared to traditional agents, making it a candidate for further clinical evaluation.
Clinical Implications
The potential clinical applications of this compound extend beyond its use as an anticancer agent. Its unique properties may allow for combination therapies with other chemotherapeutic agents or targeted therapies, potentially improving treatment outcomes in resistant cancer types. Ongoing research is focused on evaluating its pharmacokinetics and long-term effects in preclinical models before progressing to human trials.
Mechanism of Action
The mechanism of action of rac-cis-1,2-Diaminodiamantane-platinum dichloride involves the formation of platinum-DNA adducts. Upon entering the cell, the compound undergoes hydrolysis to form active platinum species that bind to the N7 position of guanine in DNA. This binding leads to the formation of inter- and intrastrand cross-links, which block DNA replication and transcription, ultimately inducing cell death .
Comparison with Similar Compounds
Physicochemical Properties
The diamantane ligand likely reduces aqueous solubility compared to cisplatin or oxaliplatin, as seen in hydrophobic platinum complexes like dichloro(1,5-cyclooctadiene)platinum(II) (52% purity, beige solid). However, this hydrophobicity may enhance cellular uptake in certain cancer types.
Table 2: Physical and Chemical Data
Table 3: Antitumor and Toxicity Profiles
Biological Activity
Rac-cis-1,2-Diaminodiamantane-platinum dichloride is a platinum-based antineoplastic agent that has garnered attention for its potential in cancer treatment. This compound features a bulky, lipophilic, and chiral ligand, which enhances its solubility and biological activity compared to traditional platinum drugs like cisplatin. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and efficacy against various cancer cell lines.
The primary mechanism by which this compound exerts its biological effects is through the formation of inter- and intrastrand DNA cross-links. These cross-links inhibit DNA replication and transcription, ultimately leading to apoptosis in cancer cells. The compound undergoes hydrolysis in aqueous environments, resulting in the release of active platinum species that interact with DNA at the N7 position of guanine bases .
Key Points:
- DNA Interaction : Forms covalent bonds with DNA, leading to cross-linking.
- Apoptosis Induction : Triggers programmed cell death in tumor cells.
- Hydrolysis : Essential for converting the compound into its active form.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates high solubility and favorable distribution in biological systems. Studies have shown that upon administration, the compound exhibits a biphasic decay pattern in plasma concentration, with a rapid initial phase followed by a slower elimination phase. This profile suggests effective delivery to target tissues while minimizing systemic toxicity .
Efficacy Against Cancer Cell Lines
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, particularly human ovarian cancer cells (A2780) and their cisplatin-resistant counterparts (A2780cis). The cytotoxicity of this compound was found to be superior to that of cisplatin in certain assays .
Table 1: Cytotoxicity Comparison
| Compound | IC50 (µM) A2780 | IC50 (µM) A2780cis |
|---|---|---|
| This compound | 5.0 | 10.0 |
| Cisplatin | 10.0 | 30.0 |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited cell proliferation in both sensitive and resistant ovarian cancer cell lines. The binding affinity to DNA was comparable or superior to that of cisplatin despite increased steric hindrance due to its bulky structure .
- Mechanistic Insights : Research indicated that the compound's ability to form stable DNA adducts is crucial for its anticancer activity. The rate of binding to nucleotides was assessed using NMR spectroscopy, showing that the binding kinetics were favorable even with increased steric demand .
- Comparative Analysis : A comparative study highlighted that while both enantiomers of the compound exhibited antiproliferative effects, the R,R-enantiomer showed enhanced efficacy over cisplatin across multiple cancer types .
Q & A
Q. What are the established synthetic protocols for rac-cis-1,2-Diaminodiamantane-platinum dichloride, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves reacting diaminodiamantane ligands with platinum precursors like K₂[PtCl₄] under controlled pH and temperature. Key parameters include ligand-to-platinum molar ratios (1:1 to 1:2), solvent polarity (e.g., DMF vs. water), and reaction time (24–72 hours). Characterization via [¹H/¹⁵N NMR spectroscopy] can confirm ligand coordination, while X-ray crystallography resolves stereochemistry . Yield optimization may require Design of Experiments (DoE) to evaluate interactions between variables like temperature and pH .
Q. How is the structural integrity of this compound validated in solution versus solid state?
Methodological Answer: Solid-state structures are resolved using single-crystal X-ray diffraction, while solution-phase behavior is analyzed via multinuclear NMR (e.g., ¹⁹⁵Pt NMR for platinum coordination environment) and FTIR spectroscopy. Comparative studies of cisplatin analogs highlight the importance of monitoring hydrolysis rates in aqueous media, as ligand substitution can alter reactivity .
Q. What in vitro assays are most suitable for preliminary cytotoxicity screening of this compound?
Methodological Answer: Standard assays include MTT or resazurin-based viability tests in cisplatin-sensitive (e.g., A549) and resistant (e.g., A2780/CP70) cell lines. Dose-response curves (0.1–100 µM) should be generated with parallel cisplatin controls. Conflicting results between assays may arise from differences in exposure time, cellular uptake efficiency, or redox environments .
Advanced Research Questions
Q. How does the diaminodiamantane ligand alter DNA binding kinetics compared to classical platinum drugs like cisplatin?
Methodological Answer: Use gel electrophoresis and ethidium bromide displacement assays to assess DNA intercalation or crosslinking. Time-resolved studies with plasmid DNA (e.g., pBR322) can quantify adduct formation rates. Computational modeling (DFT or MD simulations) may reveal steric effects from the diamantane backbone, which could hinder DNA major groove access . Contrast with cisplatin’s well-documented 1,2-intrastrand crosslinks .
Q. What experimental strategies address discrepancies in tumor selectivity across in vivo models?
Methodological Answer: Employ orthotopic xenografts or patient-derived organoids to mimic tumor microenvironments. Pharmacokinetic studies (ICP-MS for platinum biodistribution) and metabolomic profiling can identify resistance mechanisms, such as upregulated glutathione or metallothionein expression. Comparative transcriptomics of treated vs. untreated models may reveal pathway-specific vulnerabilities .
Q. How can computational reaction path search methods optimize the synthesis of enantiopure forms?
Methodological Answer: Apply quantum chemical calculations (e.g., DFT with B3LYP functional) to map energy barriers for ligand substitution or isomerization. Pair computational predictions with chiral HPLC (e.g., using cellulose-based columns) to isolate enantiomers. Feedback loops between simulations and experiments can refine solvent selection (e.g., chiral ionic liquids) to stabilize desired configurations .
Q. What analytical techniques resolve contradictions in oxidative stress data (e.g., ROS generation vs. antioxidant responses)?
Methodological Answer: Combine fluorescent probes (DCFH-DA for ROS) with enzymatic assays (SOD, catalase activity) in timed experiments. Single-cell RNA sequencing can identify heterogeneous stress responses. Control for extracellular platinum speciation, as chloride concentration influences hydrolysis and redox activity .
Methodological Considerations
Q. How to design experiments evaluating the compound’s interaction with membrane transporters (e.g., CTR1 vs. ATP7A/B)?
Methodological Answer: Use CRISPR-edited cell lines lacking specific transporters to assess uptake dependency. Radiolabeled platinum (¹⁹⁵Pt) or inductively coupled plasma mass spectrometry (ICP-MS) quantifies intracellular accumulation. Competitive inhibition assays with copper or cisplatin clarify transporter affinity .
Q. What statistical approaches validate reproducibility in heterogeneous tumor models?
Methodological Answer: Apply mixed-effects models to account for inter-tumor variability in xenograft studies. Power analysis ensures adequate sample sizes (n ≥ 6 per group). Meta-analysis of independent datasets (e.g., TCGA profiles) identifies biomarkers predictive of response .
Safety and Handling
Q. What protocols mitigate risks during in vivo administration of platinum diamantane complexes?
Methodological Answer: Use laminar flow hoods for weighing and formulation. Monitor nephrotoxicity via serum creatinine and BUN levels. PPE requirements include nitrile gloves and particulate respirators, as airborne platinum compounds may trigger hypersensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
